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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

Cat. No.: B7760830 Get Quote

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,3,4-Trimethoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a

crucial intermediate and building block in a wide array of synthetic applications.[1][2] Its unique

substitution pattern, featuring three methoxy groups on the benzaldehyde core, imparts distinct

reactivity and solubility characteristics, making it a valuable resource in the fields of medicinal

chemistry, agrochemicals, and fine chemical synthesis.[1] This technical guide provides a

comprehensive overview of its properties, synthesis, and key applications, complete with

experimental protocols and data presented for practical use by professionals in chemical

research and drug development.

Physicochemical Properties and Specifications
2,3,4-Trimethoxybenzaldehyde is a white to cream-colored crystalline powder at room

temperature.[1][3][4] The presence of the methoxy groups enhances its solubility in various

organic solvents.[1]
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Property Value Reference

CAS Number 2103-57-3 [1]

Molecular Formula C₁₀H₁₂O₄ [1][3][4][5]

Molecular Weight 196.2 g/mol [1][3][4]

Melting Point 36 - 43 °C [1]

Appearance
White to creamish crystalline

powder
[1]

Purity ≥ 99% (GC) [1]

Synthesis of 2,3,4-Trimethoxybenzaldehyde
The preparation of 2,3,4-Trimethoxybenzaldehyde can be achieved through several synthetic

routes, often starting from readily available precursors like pyrogallol or gallic acid derivatives. A

common and efficient method involves the formylation of 1,2,3-trimethoxybenzene using the

Vilsmeier-Haack reaction.
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Caption: General synthesis workflow for 2,3,4-Trimethoxybenzaldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes the formylation of 1,2,3-trimethoxybenzene to yield 2,3,4-
Trimethoxybenzaldehyde.[3][6]

Materials:
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1,2,3-trimethoxybenzene

Dimethylformamide (DMF)

Phosphorus oxychloride (POCl₃)

Toluene

10% aqueous sodium hydroxide solution

Saturated aqueous sodium chloride solution

Hexane

Procedure:

To a reaction vessel, add dimethylformamide (36.5 g).[6] Cool the vessel to 5 °C.

Gradually add phosphorus oxychloride (69.1 g), ensuring the temperature does not exceed

20 °C.[6]

Add 1,2,3-trimethoxybenzene (50.4 g) to the mixture.[6]

Heat the reaction mixture to 80-85 °C and stir at this temperature for 8 hours.[6]

After the reaction is complete, cool the mixture to 40-45 °C.

Pour the reaction mixture into 500 mL of water with stirring, maintaining a temperature of 10-

15 °C. The temperature will rise to 50-60 °C.

Stir the mixture for 30 minutes and then extract with toluene (150 mL).[6]

Wash the organic extract twice with 50 mL of 10% aqueous sodium hydroxide solution,

followed by two washes with 50 mL of saturated aqueous sodium chloride solution.[6]

Distill off the toluene under reduced pressure.

Add 50 mL of hexane to the residue with stirring to induce crystallization.[6]
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Filter the resulting crystals, dry on the filter, to obtain 2,3,4-trimethoxybenzaldehyde.

Parameter Value Reference

Starting Material 1,2,3-trimethoxybenzene [3][6]

Key Reagents POCl₃, DMF [3][6]

Reaction Temperature 80-85 °C [6]

Reaction Time 8 hours [6]

Typical Yield ~75% [6]

Purity >99.5% [6]

Applications in Organic Synthesis
2,3,4-Trimethoxybenzaldehyde is a versatile substrate for a variety of organic

transformations, making it a valuable building block for more complex molecules, particularly in

the pharmaceutical industry.[1][7]

Reaction Scheme: The Wittig Reaction

The aldehyde functional group of 2,3,4-trimethoxybenzaldehyde readily undergoes the Wittig

reaction to form substituted alkenes.[2][8] This reaction is fundamental for carbon-carbon bond

formation.[8]

2,3,4-Trimethoxybenzaldehyde + Phosphonium Ylide
(Wittig Reagent) → Alkene Derivative + Triphenylphosphine oxide

Click to download full resolution via product page

Caption: General scheme of the Wittig reaction with 2,3,4-Trimethoxybenzaldehyde.

Experimental Protocol: General Procedure for the Wittig Reaction

This protocol provides a general methodology for the olefination of 2,3,4-
trimethoxybenzaldehyde.[9]
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Materials:

A benzyltriphenylphosphonium salt (e.g., 3,5-dimethoxybenzyltriphenylphosphonium

bromide)

A strong base (e.g., Sodium Hydride (NaH), 60% dispersion in oil)

2,3,4-Trimethoxybenzaldehyde

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Hexane

Procedure:

Ylide Formation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous

THF under a nitrogen atmosphere at 0 °C, add a solution of the phosphonium salt (1.1

equivalents) in anhydrous THF.[9]

Allow the mixture to stir at room temperature for 1 hour. The formation of a colored solution

indicates the generation of the ylide.[9]

Wittig Reaction: Cool the ylide solution to 0 °C.

Add a solution of 2,3,4-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF

dropwise to the ylide solution.[9]

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring

by TLC.[9]

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[9]

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine,

and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the residue by silica gel column

chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

Reaction Type Key Reagents Product Class Typical Yields

Wittig Reaction
Phosphonium Ylide,

Strong Base
Alkenes Varies (often 60-90%)

Claisen-Schmidt

Condensation

Substituted

Acetophenone, Base

(NaOH)

Chalcones Varies

Reaction Scheme: The Pictet-Spengler Reaction

2,3,4-Trimethoxybenzaldehyde can be condensed with β-arylethylamines, such as

tryptamine, in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, a core structure in

many alkaloids and bioactive molecules.[10][11]

2,3,4-Trimethoxybenzaldehyde + β-Arylethylamine
(e.g., Tryptamine)

→
[Acid Catalyst]

Tetrahydro-β-carboline
Derivative

Click to download full resolution via product page

Caption: General scheme of the Pictet-Spengler reaction.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

This protocol outlines a general method for the synthesis of tetrahydro-β-carbolines.[11]

Materials:

A tryptamine derivative

2,3,4-Trimethoxybenzaldehyde

Solvent/Catalyst (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA)

in Dichloromethane)
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Procedure:

Dissolve the tryptamine derivative (1.0 equivalent) and 2,3,4-trimethoxybenzaldehyde (1.1

equivalents) in the chosen solvent (e.g., HFIP).[11]

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction

progress by TLC.

Upon completion, remove the solvent by distillation under reduced pressure.[11]

The crude product can often be used directly for further transformations or purified by

recrystallization or column chromatography.

Role in Drug Discovery and Development
Building blocks like 2,3,4-trimethoxybenzaldehyde are instrumental in the early stages of

drug discovery, enabling the synthesis of diverse compound libraries for screening. It is a

known intermediate in the synthesis of Trimetazidine, a drug used to treat angina pectoris.[3]

Its derivatives are also investigated for other biological activities, including potential anti-

Candida and anticancer properties.[12]

Workflow: Role in a Drug Development Pipeline
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Caption: The role of 2,3,4-trimethoxybenzaldehyde in a typical drug discovery workflow.

In conclusion, 2,3,4-trimethoxybenzaldehyde's chemical versatility and accessibility make it

an indispensable tool for synthetic chemists. Its utility in constructing complex molecular

architectures ensures its continued importance in the development of new pharmaceuticals and

other high-value chemical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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